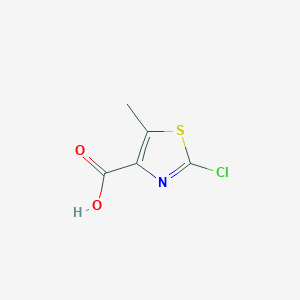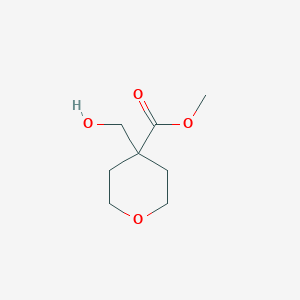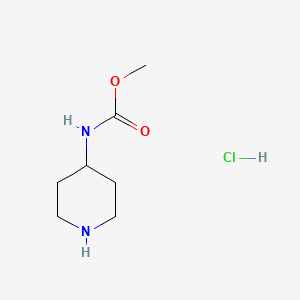![molecular formula C8H17NO2 B1530617 [4-(Methoxymethyl)oxan-4-yl]methanamine CAS No. 1267093-61-7](/img/structure/B1530617.png)
[4-(Methoxymethyl)oxan-4-yl]methanamine
Vue d'ensemble
Description
“[4-(Methoxymethyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 1267093-61-7 . It has a molecular weight of 159.23 . The IUPAC name for this compound is [4-(methoxymethyl)tetrahydro-2H-pyran-4-yl]methanamine . It is available in liquid form .
Physical and Chemical Properties The compound is a liquid at room temperature . Its InChI Code is 1S/C8H17NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7,9H2,1H3 .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antimicrobial Activities : A study reported the design, synthesis, and antimicrobial evaluation of new quinoline derivatives carrying 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, highlighting their potential in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Chemical Sensing : Research on 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine revealed it as a highly selective chemosensor for Ag(+) ions, with a strong fluorescent enhancement upon binding. This indicates its potential use in detecting silver ions in environmental and biological samples (Tharmaraj, Devi, & Pitchumani, 2012).
Environmental Science Applications
- Degradation of UV Filters : A study on the degradation products of Benzophenone-3 in chlorinated seawater swimming pools demonstrated the formation of brominated disinfection byproducts, which are more toxic than chlorinated ones. This research is crucial for understanding the environmental impact of sunscreen chemicals in marine environments (Manasfi et al., 2015).
Organic Synthesis and Catalysis
Methoxamine Synthesis : An innovative biocatalytic method was developed for the production of methoxamine, demonstrating the synthesis of its four stereoisomers through a 1-pot 2-step cascade reaction. This showcases the efficiency and versatility of biocatalysis in synthesizing complex molecules (Erdmann et al., 2019).
Transition-Metal-Catalyzed Utilization of Methanol : Highlighting the role of methanol as a sustainable C1 source in organic synthesis, this research emphasizes its use in forming carbon-carbon, nitrogen, and oxygen bonds, critical for the synthesis of value-added chemicals and pharmaceuticals (Natte, Neumann, Beller, & Jagadeesh, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-7-8(6-9)2-4-11-5-3-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQVILRXOLJBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


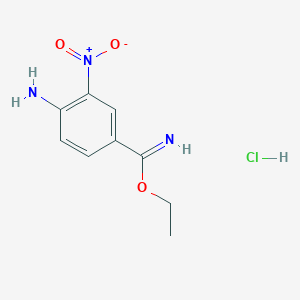
![[4-(4-Chloro-phenyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B1530538.png)
![4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B1530540.png)
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B1530542.png)

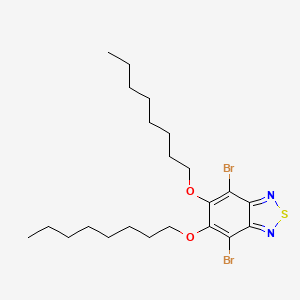
![methyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B1530546.png)

![5-Nitro-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1530549.png)


